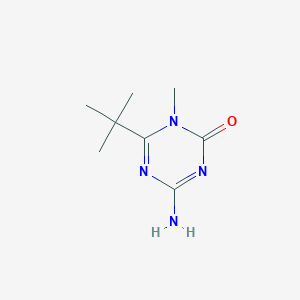

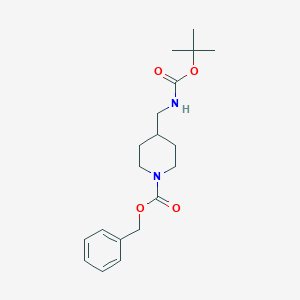

4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

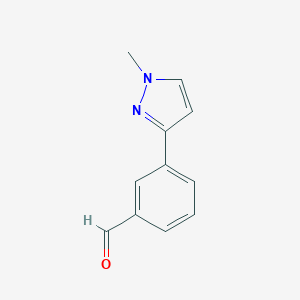

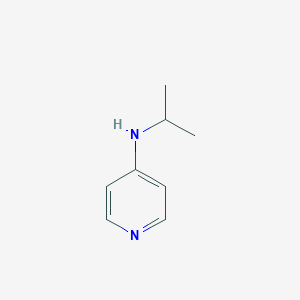

4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one is a compound belonging to the 1,2,4-triazine family, which is a class of heterocyclic compounds featuring a ring with three nitrogen atoms and three carbon atoms. Compounds in this family exhibit diverse chemical properties and reactivities due to the versatile nature of the triazine ring.

Synthesis Analysis

The synthesis of triazine derivatives often involves reactions of amino triazines with various electrophiles or nucleophiles. A representative process might involve the reaction of aminotriazine with carbon disulfide in a water/pyridine mixture to obtain benzylmercapto derivatives, indicating the flexibility of triazine chemistry in functional group modifications (Hwang et al., 2006).

Molecular Structure Analysis

Triazine derivatives crystallize in various space groups, with extensive intermolecular hydrogen bonding and π-π stacking interactions stabilizing the structure. This highlights the importance of non-covalent interactions in determining the solid-state structure of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Reactivity studies of triazine derivatives have shown that they can undergo nucleophilic substitution reactions, indicating a versatile reactivity profile. These reactions allow for further functionalization of the triazine core, demonstrating its utility in organic synthesis (Mironovich & Shcherbinin, 2014).

Physical Properties Analysis

Triazine compounds typically exhibit crystalline structures with defined melting points, indicating solid-state stability. The physical properties, such as density and melting points, can be determined through X-ray crystallography and thermal analysis (Hwang et al., 2006).

Aplicaciones Científicas De Investigación

Reactivity and Derivative Formation

- Research on derivatives of 1,2,4-triazines, including 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one, has shown their utility as biologically active compounds. They have been used to synthesize various amides and crystalline substances, which have potential pharmacological applications. This is evidenced by the synthesis and reactivity studies of compounds like 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one (Mironovich & Shcherbinin, 2014).

Antimicrobial and Larvicidal Activities

- Novel derivatives of 1,2,4-triazines have shown promising results in antimicrobial and larvicidal activities. This includes the potential for controlling mosquito populations and inhibiting bacterial growth, which is crucial in managing diseases and infections. Studies on compounds like 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones highlight these applications (Kumara et al., 2015).

Synthesis and Structural Analysis

- The synthesis of triazine derivatives has been explored for developing new molecules with potential biological activities. For instance, the one-pot synthesis method for triazines indicates the ease and versatility of creating structural analogs, potentially useful in medical and agricultural applications (Linder, Schnürch, & Mihovilovic, 2018).

Photokinetic and Environmental Studies

- The photokinetic properties of certain 1,2,4-triazine derivatives, including those related to 4-Amino-6-(tert-butyl)-1-methyl-1,2,4-triazin-2-one, have been studied. These studies are important for understanding the environmental behavior and degradation processes of such compounds (Bartl, Parlar, & Korte, 1976).

Application in Cell Differentiation and Antiproliferative Activity

- Triazine derivatives are investigated for their role in affecting cell differentiation, which has implications in cancer research and treatment. The synthesis of such compounds aims to explore their potential in inhibiting cell proliferation and promoting desirable cellular changes (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Safety And Hazards

The safety and hazards of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one are not well-documented. However, a related compound, 4-Amino-6-(tert-butyl)-3-mercapto-1,2,4-triazin-5(4H)-one, is known to be harmful if swallowed or inhaled, and may cause skin and eye irritation5.

Direcciones Futuras

The future directions for the study and application of 4-Amino-6-(tert-butyl)-1-methyl-1,2-dihydro-1,3,5-triazin-2-one are not well-documented. However, the related compound, Metribuzin, is widely used in agriculture and has been found to contaminate groundwater4, suggesting that further research into the environmental impact and potential alternatives could be beneficial. Additionally, the synthesis of a related compound, 4-amino-6-tert-butyl-3-methylthio-1,2,4-triazin-5(4H)-one sulfate, has been reported6, indicating potential avenues for future research and development.

Propiedades

IUPAC Name |

4-amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)5-10-6(9)11-7(13)12(5)4/h1-4H3,(H2,9,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLLEGOOZBYGMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC(=O)N1C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351011 |

Source

|

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2-one | |

CAS RN |

175204-73-6 |

Source

|

| Record name | 4-Amino-6-tert-butyl-1-methyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)